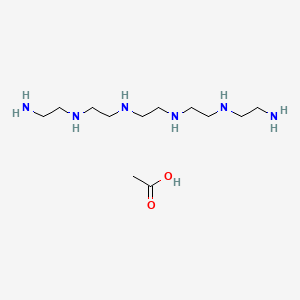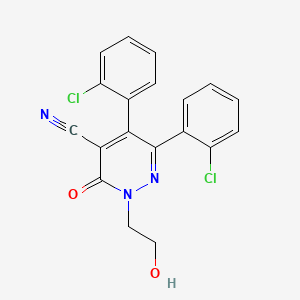
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate: is a complex organic compound that belongs to the class of diacrylates. These compounds are known for their applications in various fields, including polymer chemistry and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a versatile candidate for numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of acrylate monomers with specific diols under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a product that meets industry standards.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate groups into alcohols or other reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability.
Biology: In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Medicine: In the medical field, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating medical devices and implants. Its ability to form stable, biocompatible polymers makes it a promising candidate for various medical applications.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it ideal for creating durable and resistant materials.
作用機序
The mechanism by which [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these processes include the interaction of the acrylate groups with initiators and catalysts, leading to the formation of polymer chains.
類似化合物との比較
- Ethylene glycol diacrylate
- Diethylene glycol diacrylate
- Triethylene glycol diacrylate
Comparison: Compared to these similar compounds, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate offers unique advantages due to its additional functional groups. These groups provide more sites for chemical reactions, allowing for the creation of more complex and tailored materials. Additionally, the presence of hydroxypropoxy groups enhances the compound’s solubility and reactivity, making it more versatile in various applications.
特性
CAS番号 |
94160-27-7 |
|---|---|
分子式 |
C18H30O8 |
分子量 |
374.4 g/mol |
IUPAC名 |
(E)-5-[2-[(E)-4-carboxy-2-methylbut-3-enoxy]-3-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(12-25-10-15(3)19)26-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChIキー |
RBRODUAWCHJULQ-YDFGWWAZSA-N |
異性体SMILES |
CC(COCC(COCC(C)O)OCC(C)/C=C/C(=O)O)/C=C/C(=O)O |
正規SMILES |
CC(COCC(COCC(C)O)OCC(C)C=CC(=O)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)










